ALKBH5 Demethylase Inhibition: Target Engagement Compared to Unsubstituted Parent and Clinical-Stage ALKBH5 Inhibitor Chemotypes
The target compound exhibits an IC₅₀ of 840 nM against recombinant human ALKBH5 demethylase in a biochemical assay measuring increased methylated N⁶-adenine RNA levels after 2-hour incubation [1]. This value positions the compound as a moderate-affinity ALKBH5 ligand within the imidazo[1,2-b]pyrazole-7-carbonitrile series. For comparison, the unsubstituted parent scaffold 6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 2098025-95-5) lacks the N-1 cyclobutylmethyl group and has no reported ALKBH5 activity in public databases, indicating that N-1 substitution is critical for target engagement . In the broader ALKBH5 inhibitor landscape, the most potent reported inhibitor from the 1-aryl-1H-pyrazole series (compound 20m) achieves an IC₅₀ of 21 nM (0.021 μM) in a fluorescence polarization assay, which is approximately 40-fold more potent but belongs to a structurally distinct chemotype with a different selectivity profile [2]. Separately, the pyrazolopyrimidine-based ALKBH5 inhibitor DDO-2728 (CAS 3029515-97-4) exhibits an IC₅₀ of 2.97 μM, which is approximately 3.5-fold weaker than the target compound . The imidazo[1,2-b]pyrazole scaffold of the target compound may offer distinct intellectual property positioning and potentially different selectivity versus FTO and other AlkB subfamily members compared to the 1-aryl-1H-pyrazole series, although direct comparative selectivity data are not publicly available for this specific compound.
| Evidence Dimension | ALKBH5 demethylase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 840 nM |
| Comparator Or Baseline | Compound 20m (1-aryl-1H-pyrazole series): IC₅₀ = 21 nM (0.021 μM) [2]; DDO-2728 (pyrazolopyrimidine): IC₅₀ = 2.97 μM ; 6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (N-1 unsubstituted parent): no reported ALKBH5 activity |
| Quantified Difference | Target compound is ~40-fold less potent than compound 20m; ~3.5-fold more potent than DDO-2728. N-1 unsubstituted analog shows no detectable ALKBH5 activity, suggesting N-1 cyclobutylmethyl is essential for target engagement. |
| Conditions | Target compound: Inhibition of recombinant ALKBH5 (unknown origin) using methylated N⁶-adenine RNA probe, 2-hour incubation, colorimetric analysis [1]. Compound 20m: Fluorescence polarization assay using recombinant ALKBH5 [2]. DDO-2728: ALKBH5 (66–292 residues) expressed in E. coli BL21(DE3) . |
Why This Matters
The 840 nM ALKBH5 IC₅₀ establishes this compound as a structurally tractable starting point for medicinal chemistry optimization within the imidazo[1,2-b]pyrazole series, with an N-1 substitution that is essential for activity; for procurement decisions, this distinguishes it from N-1 unsubstituted or differently substituted analogs that either lack activity or have uncharacterized target engagement profiles.
- [1] BindingDB. Entry BDBM50557836 (CHEMBL4752151): IC₅₀ = 840 nM against human ALKBH5. Assay: Inhibition of ALKBH5 demethylase activity assessed as increase in methylated 6A-RNA level, 2 h incubation, colorimetric analysis. Retrieved April 27, 2026. View Source
- [2] Fang Z, Mu B, Liu Y, et al. Discovery of a potent, selective and cell active inhibitor of m⁶A demethylase ALKBH5. European Journal of Medicinal Chemistry. 2022;238:114446. Compound 20m IC₅₀ = 0.021 μM. View Source
